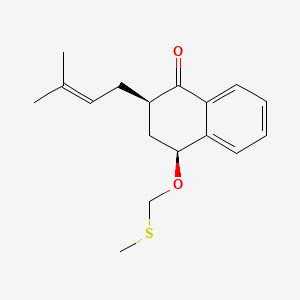![molecular formula C6H13NO8S B13830357 [(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)
[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nojirimycin-1-Sulfonic Acid is a synthetic compound derived from nojirimycin, a natural product known for its anti-inflammatory properties . This compound is recognized for its role as an inhibitor of glycosylation, making it a valuable tool in biochemical research . The molecular formula of Nojirimycin-1-Sulfonic Acid is C6H13NO8S, and it has a molecular weight of 259.23 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nojirimycin-1-Sulfonic Acid can be synthesized through the modification of nojirimycinThis modification enhances the compound’s solubility in water and increases its activity .
Industrial Production Methods: Industrial production of Nojirimycin-1-Sulfonic Acid typically involves large-scale synthesis using similar methods as those employed in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the stringent requirements for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: Nojirimycin-1-Sulfonic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or to create derivatives for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used to substitute the sulfonic acid group under appropriate conditions.
Major Products:
Applications De Recherche Scientifique
Nojirimycin-1-Sulfonic Acid has a wide range of applications in scientific research:
Mécanisme D'action
Nojirimycin-1-Sulfonic Acid exerts its effects by binding to the active site of glycosyltransferase enzymes. This binding prevents the transfer of sugar molecules from donor substrates to acceptor substrates, thereby inhibiting the synthesis of complex carbohydrates, oligosaccharides, and polysaccharides . The compound’s sulfonate group enhances its solubility and activity, making it a potent inhibitor .
Comparaison Avec Des Composés Similaires
Nojirimycin: The parent compound, known for its anti-inflammatory properties.
1-Deoxynojirimycin: Another derivative with significant biological activity, particularly as an α-glucosidase inhibitor.
N-Butyl-Deoxynojirimycin: A modified version with enhanced properties for specific applications.
Uniqueness: Nojirimycin-1-Sulfonic Acid stands out due to its enhanced solubility and activity, making it more effective in inhibiting glycosylation compared to its parent compound and other derivatives . This unique property makes it a valuable tool in both research and industrial applications.
Propriétés
Formule moléculaire |
C6H13NO8S |
|---|---|
Poids moléculaire |
259.24 g/mol |
Nom IUPAC |
[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-3(9)4(10)5(11)6(7-2)15-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4+,5-,6?/m1/s1 |
Clé InChI |
VAJSTDNTPYUYRB-GASJEMHNSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H](C(N1)OS(=O)(=O)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(N1)OS(=O)(=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-[1-[2-[Bis[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]ethyl-[2-[2-(2-hydroxyethoxy)propoxy]propyl]amino]propan-2-yloxy]propan-2-yloxy]ethanol](/img/structure/B13830276.png)
![[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B13830280.png)
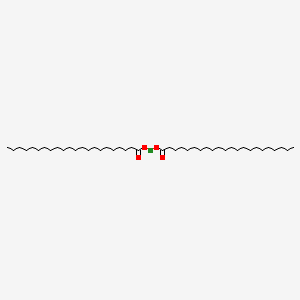
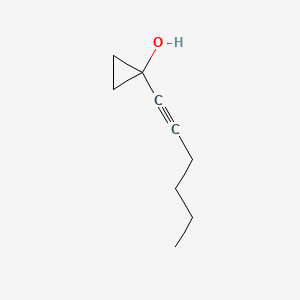
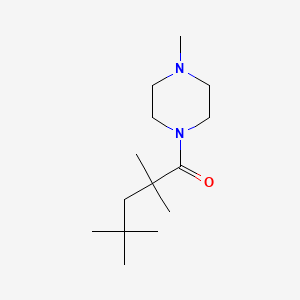
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
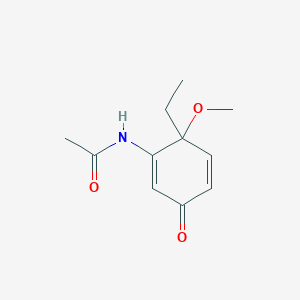
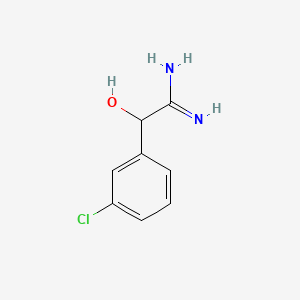
![3H-Imidazo[2,1-i]purine,3-(2,3-O-phosphinico-b-D-ribofuranosyl)-,monosodium salt(9ci)](/img/structure/B13830346.png)
